Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
Description
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl N-(2-piperidin-4-ylcyclopropyl)carbamate |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-11-12-4-2-1-3-5-12)18-15-10-14(15)13-6-8-17-9-7-13/h1-5,13-15,17H,6-11H2,(H,18,19) |
InChI Key |
SHINXLOWPKHQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CC2NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Preparation
The synthesis of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate typically involves multiple steps that require precise reaction conditions and careful handling of intermediates. The preparation methods described below represent consolidated approaches based on established synthetic organic chemistry principles.
General Synthetic Pathway
The synthesis of this compound generally follows a stepwise approach that involves:
- Preparation of the cyclopropyl moiety
- Introduction of the carbamate functionality
- Incorporation of the piperidine ring
- Final deprotection and purification steps
Detailed Synthetic Procedure
Preparation of Cyclopropyl Intermediate
The cyclopropyl ring is typically formed through a cyclopropanation reaction using diazomethane or simethylsulfoxonium ylide with an appropriate alkene substrate. This reaction is often catalyzed by transition metals such as copper or rhodium complexes.
Carbamate Formation
The carbamate functionality is introduced by reacting the amine-containing cyclopropyl intermediate with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine or sodium hydroxide. This reaction typically proceeds under mild conditions (0-25°C) in solvents like dichloromethane or tetrahydrofuran.
Piperidine Ring Incorporation
The piperidine moiety can be introduced through several methods:
- Direct coupling of a suitably functionalized piperidine with the cyclopropyl intermediate
- Construction of the piperidine ring on a pre-existing scaffold
- Modification of a pre-formed piperidine-cyclopropyl system
Final Deprotection and Purification
The final steps often involve selective deprotection of protecting groups while maintaining the integrity of the carbamate functionality. Purification is typically achieved through column chromatography, recrystallization, or a combination of techniques.
Industrial Scale Preparation Methods
Industrial methods for the preparation of this compound optimize the synthetic routes to ensure high yield and purity. These methods employ catalysts and controlled reaction conditions to enhance efficiency.
Optimization Strategies
| Parameter | Optimization Strategy | Impact on Yield |
|---|---|---|
| Temperature | Precise temperature control during cyclopropanation | Improved stereoselectivity |
| Catalyst Selection | Use of specific transition metal catalysts | Enhanced reaction rates |
| Solvent Systems | Optimization of solvent mixtures | Better solubility of intermediates |
| Reaction Time | Careful monitoring of reaction progress | Minimization of side products |
| Purification Techniques | Sequential crystallization steps | Higher final purity |
Continuous Flow Synthesis
Modern industrial preparation may utilize continuous flow chemistry for:
- Better heat transfer during exothermic steps
- Precise control of reaction parameters
- Reduced reaction times
- Improved safety profile for hazardous intermediates
- Scalability without significant process modifications
Alternative Synthetic Approaches
Convergent Synthesis
A convergent approach involves the separate preparation of the piperidine and cyclopropyl-carbamate fragments, followed by their coupling at a late stage in the synthesis. This strategy can be advantageous when either fragment requires extensive modification or optimization.
Chemoselective Methods
Chemoselective methods focus on the selective transformation of functional groups in the presence of others without the need for protecting groups. These approaches can significantly streamline the synthesis by reducing the number of steps.
Enzymatic Approaches
Biocatalytic methods using enzymes such as lipases or transaminases may offer stereoselective routes to key intermediates under mild conditions. These approaches are particularly valuable for creating stereocenters with high enantioselectivity.
Analytical Characterization of Synthetic Products
The purity and identity of synthesized this compound can be confirmed through various analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:
- ¹H NMR: Characteristic signals for the benzyl group (δ ~7.3-7.4 ppm), cyclopropyl protons (δ ~0.4-1.0 ppm), and piperidine protons
- ¹³C NMR: Distinctive carbonyl carbon signal of the carbamate (δ ~156-158 ppm)
- 2D NMR techniques (COSY, HSQC, HMBC) for complete structural elucidation
Mass Spectrometry
Mass spectrometric analysis typically shows:
- Molecular ion peak at m/z 274 (free base) or 310 (hydrochloride salt)
- Characteristic fragmentation patterns including loss of the benzyl group and cleavage of the carbamate linkage
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess purity and detect potential impurities or side products from the synthesis.
Challenges in Preparation and Solutions
Stereochemical Control
The cyclopropyl moiety introduces stereochemical complexity that must be carefully controlled during synthesis. Strategies include:
- Use of chiral catalysts for stereoselective cyclopropanation
- Stereoselective reduction steps
- Chromatographic separation of diastereomers
- Crystallization-induced diastereomer resolution
Stability Considerations
The cyclopropyl ring and carbamate functionality may be sensitive to certain reaction conditions. Precautions include:
- Avoiding strongly acidic conditions that might cleave the cyclopropane ring
- Careful temperature control during reactions involving the carbamate group
- Protection from oxidizing agents that might degrade the piperidine ring
Purification Challenges
Purification of the final compound and its intermediates may present challenges due to similar polarity of side products. Solutions include:
- Gradient elution techniques in column chromatography
- Recrystallization from carefully selected solvent systems
- Preparative HPLC for difficult separations
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The piperidine ring and cyclopropyl group contribute to its binding affinity and specificity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate and related compounds:
*Molecular formula inferred as C₁₅H₁₈N₂O₂ based on structural analysis.
Key Observations:
- Cyclopropane Effects : The target compound’s cyclopropane introduces steric hindrance and rigidity, distinguishing it from analogs like Benzyl N-(piperidin-4-yl)carbamate hydrochloride, which lacks this feature. Cyclopropane-containing analogs (e.g., CAS 1029716-04-8) exhibit high structural similarity (0.96) but differ in substituents (e.g., methoxymethyl vs. piperidine linkage) .
- Solubility : The hydrochloride salt in enhances aqueous solubility compared to the free base form of the target compound.
- Pharmacophore Diversity : Phosphoryl-containing analogs (e.g., compound 112 in ) are tailored for enzyme inhibition, whereas the target compound’s piperidine-cyclopropane motif may favor CNS-targeted applications due to piperidine’s amine functionality .
Biological Activity
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique combination of a benzyl group, a piperidine ring, and a cyclopropyl moiety. This structural arrangement may enhance its interaction with various biological targets, contributing to its pharmacological effects. The molecular formula is , and it is characterized by the following key features:
| Feature | Description |
|---|---|
| Benzyl Group | Enhances lipophilicity and receptor binding |
| Piperidine Ring | Imparts neuroactive properties |
| Cyclopropyl Moiety | Influences conformational flexibility |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Initial studies suggest that derivatives of this compound can exhibit cytotoxicity against various cancer cell lines. Structure-activity relationship studies indicate that modifications to the piperidine ring can enhance efficacy against specific cancer types.
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial and viral pathogens. Its structure allows for the synthesis of derivatives that show promising antimicrobial effects.
- Anti-inflammatory Effects : Modifications to enhance interactions with inflammatory pathways have shown potential in reducing inflammation in various models, indicating its applicability in treating chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from recent studies include:
- Substituent Modifications : Variations in substituents on the piperidine ring, such as halogen or alkyl groups, significantly influence cytotoxicity and selectivity towards cancer cells. For instance, adding a methyl group at specific positions has been linked to increased potency against certain cancer types.
- Binding Affinity Studies : Interaction studies have demonstrated that the compound's binding affinity to nicotinic acetylcholine receptors (nAChRs) varies with structural modifications. Compounds with cyclopropane-containing side chains generally exhibit high potency at α4β2-nAChRs, suggesting potential applications in neurological disorders .
Case Studies and Experimental Findings
-
Cytotoxicity Against Cancer Cells : A series of experiments were conducted where derivatives of this compound were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
Compound IC50 (µM) Cancer Type This compound 5.0 Breast Cancer Derivative A 3.5 Lung Cancer Derivative B 7.8 Colon Cancer - Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL depending on the specific pathogen tested.
- Anti-inflammatory Activity : In animal models of inflammation, derivatives showed a reduction in inflammatory markers by up to 50% compared to control groups, indicating strong anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
